molecular formula C9H8F3NO B13974643 4-(1,1-Difluoroethyl)-2-fluoro-benzamide

4-(1,1-Difluoroethyl)-2-fluoro-benzamide

Cat. No.: B13974643
M. Wt: 203.16 g/mol
InChI Key: KWTHCOVFXZZCPN-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-2-fluoro-benzamide is a fluorinated benzamide derivative characterized by a difluoroethyl group at the para position and a fluorine atom at the ortho position of the benzamide core. Fluorinated substituents are known to enhance metabolic stability, lipophilicity, and binding affinity in drug-like molecules due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-2-fluorobenzamide

InChI

InChI=1S/C9H8F3NO/c1-9(11,12)5-2-3-6(8(13)14)7(10)4-5/h2-4H,1H3,(H2,13,14)

InChI Key

KWTHCOVFXZZCPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)N)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide typically involves the introduction of the difluoroethyl group and the fluoro group onto a benzamide core. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a difluoroethylating reagent and a fluorinating agent under controlled conditions. For example, the reaction of 4-amino-2-fluorobenzamide with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoro-benzamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The difluoroethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.

    Electrophilic Aromatic Substitution: Formation of halogenated or nitrated benzamides.

    Reduction: Formation of amines from the reduction of the carbonyl group.

Scientific Research Applications

4-(1,1-Difluoroethyl)-2-fluoro-benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique fluorinated structure makes it a potential candidate for drug design and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.

    Materials Science: The compound’s fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of fluorinated molecules with biological systems.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other proteins. For example, the difluoroethyl group can mimic the steric and electronic properties of a methoxy group, allowing the compound to interact with biological targets in a similar manner. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(1,1-Difluoroethyl)-2-fluoro-benzamide - 2-Fluorobenzamide
- 4-(1,1-Difluoroethyl)
C₁₀H₉F₃NO ~228.1 (estimated) High fluorination; bulky difluoroethyl group
N-(2,4-Difluorophenyl)-2-fluorobenzamide - 2-Fluorobenzamide
- N-bound 2,4-difluorophenyl
C₁₃H₉F₃NO 267.22 Dual fluorine atoms on phenyl ring; planar structure
4-(Difluoromethoxy)-N-[...]benzamide - 4-Difluoromethoxy
- Morpholinyl-ethyl and 4-methylphenyl substituents
C₂₂H₂₅F₂N₂O₃ 421.44 Difluoromethoxy enhances lipophilicity; morpholine improves solubility
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid - 2-Methylbenzoic acid
- 4-(1,1-Difluoroethyl)
C₁₀H₁₀F₂O₂ 200.18 Carboxylic acid derivative; methyl group reduces steric hindrance

Key Observations:

  • Fluorine Positioning : The 2-fluoro substitution in this compound may enhance electronic effects on the amide bond compared to N-(2,4-Difluorophenyl)-2-fluorobenzamide, where fluorine is on the phenyl ring .
  • Polar vs. Non-Polar Moieties: Morpholine-containing analogs (e.g., ) exhibit improved aqueous solubility, whereas this compound’s non-polar substituents may favor membrane permeability.

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